5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” can be represented by the InChI code:1S/C9H8FN3O2/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
. This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” include a molecular weight of 225.25 . The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
A study on the synthesis and crystal structure of 1,3,4-oxadiazole derivatives demonstrated their potential as energetic material precursors. These compounds exhibit significant intermolecular hydrogen bonds and strong π-interactions, showcasing their stability and potential for further application in material science (Zhu et al., 2021).
Antimicrobial and Anticancer Activity
Research into oxadiazole analogues has identified several compounds with potent antimicrobial and anticancer activities. For example, specific derivatives have shown high selectivity and growth inhibition against various cancer cell lines, including non-small cell lung cancer, highlighting their potential in anticancer therapy (Ahsan & Shastri, 2015). Additionally, novel oxadiazole compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities, further emphasizing the versatility of these compounds in medicinal chemistry (Saundane et al., 2013).
Novel Applications and Properties
Further studies have focused on the unique properties of oxadiazole derivatives, such as their application in the synthesis of fluorinated heterocyclic compounds. These compounds have been explored for their potential in creating new materials with specific photochemical properties (Pace et al., 2004). Additionally, research into the delayed luminescence of oxadiazole derivatives reveals their application in organic light-emitting diodes (OLEDs), showcasing their potential in electronic and photonic devices (Cooper et al., 2022).
Safety And Hazards
The safety information available indicates that “5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” may pose certain hazards. It has been classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c10-6-3-1-2-4-7(6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEYZSPUASCQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(O2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677740 | |
Record name | 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219828-22-4 | |
Record name | 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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